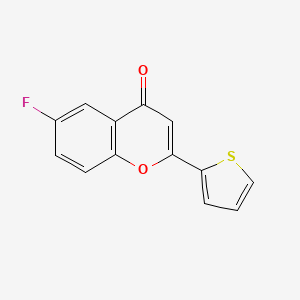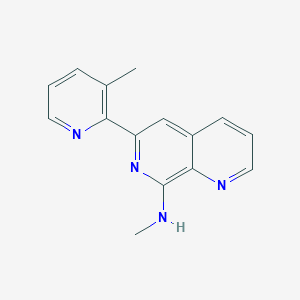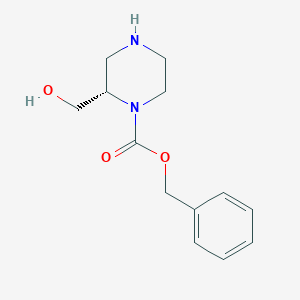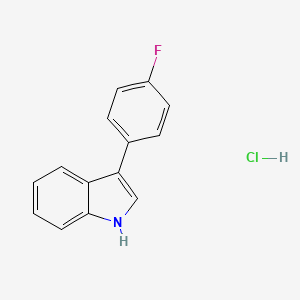
3-(4-Fluorophenyl)-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-(4-Fluorofenil)-1H-indol es un compuesto químico que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por su amplia gama de actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos. La presencia de un grupo fluorofenilo en el compuesto mejora su estabilidad química y su actividad biológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 3-(4-Fluorofenil)-1H-indol normalmente implica la reacción de 4-fluoroanilina con isatina en presencia de un catalizador adecuado. La reacción procede a través de un proceso de ciclización para formar el anillo de indol. La sal de clorhidrato se forma entonces tratando el derivado del indol con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial del clorhidrato de 3-(4-Fluorofenil)-1H-indol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de alta eficiencia y condiciones de reacción optimizadas para asegurar un rendimiento y una pureza máximos. El producto final se purifica utilizando técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 3-(4-Fluorofenil)-1H-indol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila suelen utilizar reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de indol sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 3-(4-Fluorofenil)-1H-indol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-(4-Fluorofenil)-1H-indol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenilo mejora la afinidad de unión y la selectividad del compuesto hacia estos objetivos. La estructura del anillo de indol permite que el compuesto interactúe con diversas vías biológicas, lo que podría conducir a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
4-Fluoroanfetamina: Un químico de investigación psicoactivo con efectos estimulantes y entactógenos.
Clorhidrato de 4-Fluorofenilhidrazina: Utilizado como intermedio químico en productos farmacéuticos.
Singularidad
El clorhidrato de 3-(4-Fluorofenil)-1H-indol es único debido a su estructura de anillo de indol combinada con un grupo fluorofenilo. Esta combinación mejora su estabilidad química y su actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C14H11ClFN |
|---|---|
Peso molecular |
247.69 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C14H10FN.ClH/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14;/h1-9,16H;1H |
Clave InChI |
HFLIRTPBIIWBCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)
![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

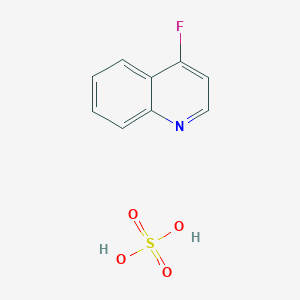
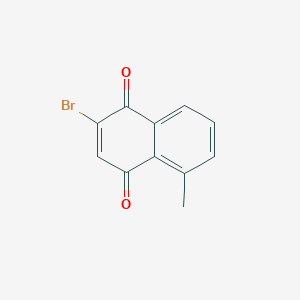


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
